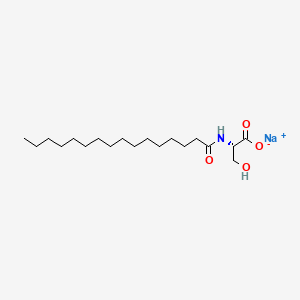

Sodium N-palmitoyl-L-serinate

Vue d'ensemble

Description

Sodium N-palmitoyl-L-serinate is a bioactive lipid compound known for its role as an antagonist for lysophosphatidic acid receptors. It is a derivative of serine and palmitic acid, and it has been studied for its potential therapeutic applications, particularly in preventing platelet aggregation and chloride conductance induced by lysophosphatidic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-palmitoyl-L-serinate typically involves the condensation of palmitic acid with L-serine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The final product is typically obtained as a powder with high purity (>99%) and stored at low temperatures to maintain stability.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The amide linkage in sodium N-palmitoyl-L-serinate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reagents/Conditions : Concentrated HCl (6 M) at 100°C for 6–12 hours .

Products : Palmitic acid (C₁₆H₃₂O₂) and L-serine (C₃H₇NO₃) .

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond. -

Basic Hydrolysis :

Reagents/Conditions : NaOH (2–4 M) at 80°C for 3–6 hours .

Products : Sodium palmitate and serine.

Applications : Used to regenerate the parent amino acid and fatty acid for analytical purposes.

Oxidation of the Hydroxyl Group

The secondary alcohol group (-OH) on the serine residue is susceptible to oxidation:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media at 25–60°C .

-

Mechanism : The hydroxyl group is oxidized to a ketone via a two-electron transfer process.

Cation Substitution at the Carboxylate Group

The sodium ion in the carboxylate group can be replaced by other cations through ion exchange:

-

Reagents/Conditions :

-

Products : Potassium or calcium salts of N-palmitoyl-L-serinate.

-

Applications : Tailoring solubility for industrial formulations (e.g., surfactants) .

Phosphorylation of the Hydroxyl Group

The serine hydroxyl group can be phosphorylated to generate bioactive derivatives:

-

Reagents/Conditions : Phosphoryl chloride (POCl₃) or phosphoric acid (H₃PO₄) in anhydrous pyridine at 0–4°C .

-

Product : N-Palmitoyl-L-serine phosphate (a lysophosphatidic acid receptor antagonist) .

-

Mechanism : Nucleophilic substitution at the hydroxyl oxygen, forming a phosphate ester.

Comparative Reactivity With Analogous Compounds

Mechanistic and Structural Insights

-

Amide Hydrolysis : The reaction rate is influenced by steric hindrance from the palmitoyl chain, requiring prolonged heating for completion .

-

Phosphorylation : The hydroxyl group’s nucleophilicity is enhanced at low temperatures, favoring phosphate ester formation .

-

Cation Exchange : The carboxylate group’s charge density affects selectivity for divalent cations like Ca²⁺ over monovalent ions .

Applications De Recherche Scientifique

Chemistry

Na-PS serves as a model compound for studying lipid interactions and membrane dynamics. Its amphiphilic properties enable researchers to investigate how lipids affect membrane fluidity and permeability, which is critical for understanding cellular processes .

Biology

In biological research, Na-PS has been explored for its role in cell signaling pathways, particularly those involving lysophosphatidic acid (LPA) receptors. Studies indicate that Na-PS can act as an antagonist to LPA receptors, influencing cellular processes such as cell proliferation and differentiation .

Case Study:

A study demonstrated that Na-PS inhibited platelet aggregation induced by LPA, suggesting potential therapeutic applications in cardiovascular diseases .

Medicine

Na-PS has potential therapeutic applications due to its ability to modulate immune responses and prevent platelet aggregation. Its unique mechanism of action makes it a candidate for developing treatments for conditions related to excessive platelet activation .

Case Study:

Research has shown that Na-PS can reduce chloride conductance in cells, which may have implications for treating disorders associated with ion transport dysregulation .

Industry

In industrial applications, Na-PS is utilized in formulating liposomes and lipid-based drug delivery systems due to its surfactant properties. Its ability to form micelles makes it suitable for encapsulating therapeutic agents, enhancing their bioavailability .

Mécanisme D'action

The primary mechanism of action of Sodium N-palmitoyl-L-serinate involves its antagonistic effect on lysophosphatidic acid receptors. By binding to these receptors, it prevents the activation of downstream signaling pathways that lead to platelet aggregation and chloride conductance. This action is mediated through the inhibition of specific G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

N-palmitoyl-L-alanine: Another derivative of palmitic acid and an amino acid, used in similar applications.

N-palmitoyl ethanolamine: Known for its anti-inflammatory properties and role in modulating the endocannabinoid system.

N-palmitoyl serinol: Similar structure but with different biological activities, particularly in skin health and inflammation

Uniqueness: Sodium N-palmitoyl-L-serinate is unique due to its specific antagonistic effect on lysophosphatidic acid receptors, which distinguishes it from other similar compounds. Its ability to prevent platelet aggregation and modulate chloride conductance makes it a valuable compound for therapeutic research.

Activité Biologique

Sodium N-palmitoyl-L-serinate is a bioactive lipid compound with significant biological activity, particularly known for its role as an antagonist of lysophosphatidic acid (LPA) receptors. This article reviews its biological mechanisms, applications, and research findings, supported by data tables and case studies.

Overview

This compound is derived from palmitic acid and L-serine. It has been studied for its potential therapeutic applications, particularly in modulating cellular processes such as platelet aggregation and ion transport.

Target of Action:

- The primary target of this compound is the lysophosphatidic acid receptor, which is involved in various cellular signaling pathways.

Mode of Action:

- As an antagonist, it inhibits the activation of LPA receptors, thereby affecting downstream signaling cascades that lead to cell proliferation and other physiological responses .

Biochemical Pathways:

- The inhibition of LPA receptors can influence:

- Platelet aggregation

- Chloride conductance

- Cell migration and proliferation

Inhibition of Platelet Aggregation

A study demonstrated that this compound effectively inhibits platelet aggregation induced by lysophosphatidic acid. The compound showed an IC50 value of approximately 5.4 nM, indicating strong potency in blocking LPA receptor activation .

Impact on Skin Health

Recent research indicated that topical application of this compound improved the epidermal permeability barrier in murine models. In a study involving allergic contact dermatitis, the compound significantly reduced transepidermal water loss (TEWL) and enhanced stratum corneum hydration levels .

| Study Parameter | Control (Vehicle) | N-Palmitoyl-L-Serinate (0.5%) |

|---|---|---|

| TEWL (g/m²/h) | 20.5 | 10.2 |

| Stratum Corneum Hydration (arbitrary units) | 100 | 150 |

Antimicrobial Properties

This compound has also shown potential antimicrobial activity, which could be beneficial in cosmetic and pharmaceutical formulations. This property may enhance its application in skin care products aimed at preventing infections.

Case Studies

- Platelet Aggregation Study :

- Skin Barrier Function Study :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other palmitoylated amino acids:

Propriétés

IUPAC Name |

sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMKJRANXQGSEK-LMOVPXPDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207430 | |

| Record name | Sodium N-palmitoyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58725-46-5 | |

| Record name | Sodium N-palmitoyl-L-serinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-palmitoyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-palmitoyl-L-serinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.